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Introduction

Ebanol (3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol) is a synthetic fragrance
ingredient prized for its rich, warm, and potent sandalwood aroma.[1][2] As a complex
secondary alcohol with multiple stereoisomers, a thorough understanding of its spectroscopic
properties is essential for quality control, structural elucidation, and research applications. This
guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for Ebanol, along with comprehensive
experimental protocols for acquiring this information.

Chemical Structure and Properties

o |[UPAC Name: 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-0l[3]
« CAS Number: 67801-20-1[3][4][5]

« Molecular Formula: C1aH220[3][4][5]

« Molecular Weight: 208.34 g/mol [3][4][5]

o Description: Ebanol is a colorless to pale yellow liquid.[3] It is a mixture of diastereomers
due to multiple chiral centers and a double bond within its structure.[4]
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Spectroscopic Data

Due to the proprietary nature of specific fragrance ingredients, publicly available,
experimentally derived spectra for Ebanol are limited. The following tables present the
expected spectroscopic data based on the known chemical structure of Ebanol and
established principles of NMR, IR, and MS for its constituent functional groups (secondary
alcohol, trisubstituted double bond, and a substituted cyclopentene ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 'H NMR Data (in CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Vinylic protons (-
~5.10-5.40 m 2H yiep (
CH=CH-)
Proton on carbon
~3.60 - 4.00 m 1H bearing the hydroxyl
group (-CHOH)
Allylic proton adjacent
to the double bond
~2.00 - 2.50 m 1H
and the cyclopentene
ring
Methylene protons on
~1.50 - 2.00 m 2H .
the cyclopentene ring
Methyl protons on the
~1.60 s 3H double bond of the
cyclopentene ring
Methyl protons
~1.00 - 1.20 d 3H adjacent to the -
CHOH group
Remaining methyl and
~0.80 - 1.00 m 9H ,
methine protons
~1.50 - 2.50 brs 1H Hydroxyl proton (-OH)
Expected 3C NMR Data (in CDCI3)
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Chemical Shift (8) ppm Carbon Type Assighment

~120.0 - 140.0 C Vinylic carbons (C=C)

Carbon bearing the hydroxyl

~65.0 - 75.0 CH

group (C-OH)

Carbons of the cyclopentene
~40.0 - 50.0 CH,C _

ring

Aliphatic carbons in the side
~30.0 - 40.0 CH, CH: ) )

chain and ring
~10.0-25.0 CHs Methyl carbons

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber . . . .

(cm—) Intensity Vibration Functional Group
~3600 - 3200 Strong, Broad O-H stretch Alcohol

~3040 - 3010 Medium =C-H stretch Alkene

~2960 - 2850 Strong C-H stretch Alkane

~1670 - 1640 Medium to Weak C=C stretch Alkene

~1465 Medium C-H bend Alkane

~1375 Medium C-H bend Alkane

~1100 - 1000 Strong C-O stretch Secondary Alcohol

Mass Spectrometry (MS)

Expected Mass Spectrum Fragmentation
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miz Interpretation

208 Molecular ion (M+)

190 M+ - H20 (dehydration)

165 M+ - CsH7 (loss of isopropyl group)

123 Fragmentation of the cyclopentenyl group
43 [CsH7]* (isopropyl cation)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for Ebanol.

NMR Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of Ebanol in about 0.6-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCls).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0O ppm).
o Transfer the solution to a 5 mm NMR tube.
e 'H NMR Acquisition:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-5 seconds.

o Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

e 13C NMR Acquisition:
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o Acquire the spectrum on the same instrument.
o Use a proton-decoupled pulse sequence.

o Typical parameters include a 30-45 degree pulse width, an acquisition time of 1-2
seconds, and a relaxation delay of 2 seconds.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
o Place a single drop of neat (undiluted) Ebanol directly onto the crystal.

o Data Acquisition:

(¢]

Acquire a background spectrum of the clean, empty ATR crystal.

[¢]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[e]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of Ebanol (e.g., 1 mg/mL) in a volatile organic solvent such as
dichloromethane or hexane.

¢ Gas Chromatography (GC) Conditions:

o Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to
prevent column overloading. Injector temperature around 250 °C.
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o Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm) is
suitable.

o Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

o Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp
up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

* Mass Spectrometry (MS) Conditions:

o lonization: Electron lonization (El) at 70 eV.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: m/z 40-400.
o Source Temperature: ~230 °C.
o Quadrupole Temperature: ~150 °C.

Workflow for Spectroscopic Analysis of Ebanol

Sample Preparation Spectroscopic Analysis Data Processing and Interpretation

Dilute in Mass Spectrum
Volatile Solvent GCMS System (Fragmentation Pattern)

Final Report

Ebanol Sample

Neat Liguid FTIR Spectrometer IR Spectrum < Comprehensive
—l a (ATR) (Functional Groups) ’—> Spectroscopic Profile

Dissol_ve in CDCI3 NMR Spectrometer NMR Spectra
with TMS (*H and 13C) (Chemical Shifts, Coupling)
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Ebanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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